molecular formula C19H21NO3 B5820751 4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate

4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B5820751
M. Wt: 311.4 g/mol
InChI Key: YFQAQVDLJKYVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate, also known as DDEPA, is a chemical compound with potential applications in scientific research.

Mechanism of Action

4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate works by binding to specific proteins and enzymes, causing a change in their fluorescence properties. This allows for their detection and measurement in biological systems. Additionally, 4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications.
Biochemical and Physiological Effects
4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to be stable under physiological conditions, making it a suitable probe for in vivo imaging studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate as a fluorescent probe is its high selectivity and sensitivity for specific proteins and enzymes. However, its use may be limited by its relatively low quantum yield and photobleaching properties.

Future Directions

For 4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate research may include the development of new synthetic methods, the optimization of its fluorescent properties, and the exploration of its therapeutic potential in vivo. Additionally, 4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate may be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.

Synthesis Methods

4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate can be synthesized using a multi-step process involving the reaction of 4-aminophenyl acetate with 2,6-diethylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate.

Scientific Research Applications

4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate has been used in scientific research as a fluorescent probe for the detection of specific proteins and enzymes. It has also been used as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

[4-[(2,6-diethylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-14-7-6-8-15(5-2)18(14)20-19(22)16-9-11-17(12-10-16)23-13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQAQVDLJKYVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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